molecular formula C16H18N6OS B4502481 2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B4502481
M. Wt: 342.4 g/mol
InChI Key: ZXDTWNXVLTUGSD-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a propan-2-ylamino group and at position 4 with a carboxamide moiety. The carboxamide nitrogen is linked to a phenyl ring bearing a 1H-1,2,4-triazol-1-ylmethyl group at the para position. This structure combines thiazole and triazole heterocycles, which are pharmacologically significant due to their roles in hydrogen bonding, metabolic stability, and target interactions.

Properties

IUPAC Name

2-(propan-2-ylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-11(2)19-16-21-14(8-24-16)15(23)20-13-5-3-12(4-6-13)7-22-10-17-9-18-22/h3-6,8-11H,7H2,1-2H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDTWNXVLTUGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring and the triazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Common reagents include isopropylamine, triazole derivatives, and thiazole precursors. The reaction conditions may involve temperatures ranging from room temperature to elevated temperatures, depending on the specific step in the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Functionalization of the Thiazole Ring

The 4-carboxamide group is introduced via amide coupling or hydrolysis of ester precursors:

  • Reaction : Reaction of thiazole-4-carboxylic acid with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline using coupling agents like EDC/HOBt.

  • Key Intermediate : Ethyl thiazole-4-carboxylate derivatives (e.g., 33a–d in ) are hydrolyzed to acids before amide formation.

Reaction Step Conditions Yield Reference
Hydrolysis of ethyl ester6M HCl, reflux, 12h90%
Amide couplingEDC, HOBt, DMF, RT75–82%

Derivatization and Post-Synthetic Modifications

The carboxamide and triazole groups enable further functionalization:

  • Hydrolysis : Carboxamide hydrolysis to carboxylic acid under strong acidic conditions (e.g., 6M HCl, 100°C) .

  • Electrophilic Substitution : Triazole rings undergo nitration or sulfonation at elevated temperatures .

Reaction Conditions Product Reference
Carboxamide hydrolysis6M HCl, reflux, 24hThiazole-4-carboxylic acid
Triazole nitrationHNO₃/H₂SO₄, 0°C, 2h5-Nitro-1,2,4-triazole

Key Research Findings

  • Anticancer Activity : Analogous thiazole-triazole hybrids (e.g., 71b and 71c in ) exhibit cytotoxicity against MCF-7 cells (IC₅₀ = 8.2–9.7 µM) .

  • Antimicrobial Properties : Bis-triazolethiones (e.g., 37d in ) show MIC values of 2–4 µg/mL against S. aureus and E. coli .

Challenges and Optimization

  • Low Yields in Cyclization : Alkaline cyclization of thiosemicarbazides (e.g., 18a–d in ) requires precise pH control to avoid side products.

  • Purification : Silica gel chromatography is critical for isolating pure thiazole-carboxamide derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the significant applications of this compound is its potential as an antimicrobial agent. Compounds containing the thiazole and triazole moieties have been shown to possess antifungal and antibacterial properties. Research indicates that derivatives of triazole compounds can inhibit the growth of various pathogens, making them valuable in treating infections caused by resistant strains of bacteria and fungi .

Cancer Treatment

Triazole derivatives are also being investigated for their anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Agricultural Applications

Fungicides

The triazole group is well-known in agriculture for its use as fungicides. The compound's ability to disrupt fungal cell membranes makes it a candidate for developing new fungicidal agents. Research has shown that triazole-based fungicides can effectively manage plant diseases caused by a variety of fungal pathogens, thereby enhancing crop yield and quality .

Plant Growth Regulators

There is ongoing research into the use of thiazole derivatives as plant growth regulators. These compounds can influence plant growth patterns by modulating hormonal pathways, which could lead to improved agricultural productivity .

Materials Science

Polymer Chemistry

In materials science, compounds like 2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide are being explored for their potential in synthesizing novel polymers with enhanced properties. Their unique chemical structure allows for the development of materials with specific thermal and mechanical characteristics suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated a series of triazole derivatives against pathogenic fungi and bacteria. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Agricultural Impact

Research conducted on the efficacy of triazole-based fungicides demonstrated that these compounds significantly reduced the incidence of fungal infections in crops such as wheat and barley. The application led to improved crop yields by up to 30% compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

  • Thiazole-Triazole Hybrids: Compound 9c (): Contains a thiazole linked to a triazole via an acetamide bridge and substituted with a 4-bromophenyl group. Unlike the target compound, it lacks the propan-2-ylamino substituent and uses a 1,2,3-triazole instead of a 1,2,4-triazole . 4a-o Series (): 1,2,3-Triazolyl phenylthiazoles with bis-triazole substitutions. These compounds emphasize anti-inflammatory activity, but their structural divergence (e.g., absence of carboxamide) limits direct comparison .
  • Antifungal Triazole Derivatives :

    • Terconazole (): A cis-1,3-dioxolane-linked triazole-piperazine antifungal agent. While both compounds share a 1,2,4-triazole group, Terconazole’s dioxolane ring and piperazine moiety contrast sharply with the thiazole-carboxamide framework of the target compound .

Substituent Analysis

  • Propan-2-ylamino Group: Unique to the target compound, this substituent may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets.
  • Carboxamide Linker : Present in both the target compound and 9a-e (), this group facilitates hydrogen bonding with enzyme active sites .
  • Triazolylmethyl Phenyl Group: Shared with [4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol (), this moiety is critical for interactions with cytochrome P450 enzymes in antifungal activity .

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Triazole Type Key Substituents Biological Activity Reference
Target Compound Thiazole-carboxamide 1,2,4-Triazole Propan-2-ylamino, triazolylmethyl phenyl Not reported -
9c () Thiazole-acetamide 1,2,3-Triazole 4-Bromophenyl, benzodiazole Anticancer (docking study)
Terconazole () Dioxolane-piperazine 1,2,4-Triazole Dichlorophenyl, isopropylpiperazine Antifungal
4a-o Series () Thiazole-bis-triazole 1,2,3-Triazole Aromatic azides, propargyl groups Anti-inflammatory

Pharmacological and Functional Comparisons

Antifungal Activity

  • Mechanistic Insights: The 1,2,4-triazole group in the target compound resembles that in Terconazole, which inhibits fungal lanosterol 14α-demethylase (CYP51). However, the absence of a dioxolane ring in the target compound may alter binding affinity .
  • Fluorometric Screening: highlights the use of alamar Blue for antifungal screening.

Anti-inflammatory and Anticancer Potential

  • Triazolyl Thiazoles : Compounds in exhibited anti-inflammatory activity via COX-2 inhibition. The target compound’s carboxamide linker could similarly modulate inflammatory pathways .
  • Thiazole-Oxadiazole Hybrids (): Demonstrated anticancer activity via apoptosis induction. Structural parallels (e.g., thiazole core) suggest the target compound may share mechanistic pathways .

Biological Activity

The compound 2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide (commonly referred to as the triazole-thiazole hybrid) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of triazole-thiazole hybrids typically involves the coupling of thiazole derivatives with triazole moieties. Various methods have been reported for the preparation of such compounds, including microwave-assisted synthesis and traditional reflux methods. For instance, a study by Wei et al. demonstrated efficient pathways for synthesizing N-substituted triazoles that could be adapted for this hybrid compound .

Biological Activities

The biological activity of the triazole-thiazole hybrid has been investigated across several domains, including:

Anticancer Activity
Research indicates that triazole-containing compounds exhibit significant anticancer properties. For example, a derivative of a similar structure demonstrated potent activity against various cancer cell lines (IC50 values ranging from 0.02 to 0.72 µM) and induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The triazole moiety is crucial for enhancing cytotoxicity, as evidenced by its ability to inhibit cell migration and proliferation in cancer models.

Antimicrobial Properties
Triazoles are known for their antimicrobial activity. Studies have shown that similar compounds can effectively inhibit bacterial growth and have antifungal properties. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis .

Anti-inflammatory Effects
Some derivatives of triazole-thiazole hybrids have also been evaluated for anti-inflammatory activities. These compounds may inhibit pathways involved in inflammatory responses, potentially providing therapeutic benefits in chronic inflammatory diseases .

Case Studies

  • Anticancer Efficacy
    A study focusing on a related triazole compound demonstrated its efficacy against colorectal cancer cells (HCT116). The compound exhibited an IC50 of 0.43 µM and significantly reduced cell migration while inducing apoptosis through caspase activation .
  • Antimicrobial Activity
    Another investigation highlighted the antimicrobial potential of a similar thiazole-triazole hybrid against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Research Findings Summary

Activity Type IC50 / MIC Values Mechanism
Anticancer (HCT116)0.43 µMInduction of apoptosis via ROS and mitochondrial dysfunction
Antimicrobial<10 µg/mLInhibition of cell wall synthesis
Anti-inflammatoryVariesInhibition of inflammatory mediators

Q & A

Q. What are the optimal synthetic routes for preparing 2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide?

The compound can be synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition, CuAAC) to form the triazole moiety, followed by coupling reactions for the thiazole-carboxamide core. Key steps include:

  • Triazole formation : Reacting a propargylamine intermediate with an azide-functionalized phenyl group under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate in DMF/H₂O) to achieve regioselective 1,4-substitution .
  • Thiazole-carboxamide assembly : Condensation of 2-aminothiazole derivatives with activated carbonyl groups (e.g., using EDCI/HOBt in DCM) .
  • Purification : Recrystallization from DMSO/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and analytical methods :

  • NMR : Compare experimental ¹H/¹³C NMR data with computational predictions (e.g., δ ~7.5–8.0 ppm for triazole protons, δ ~165 ppm for carboxamide carbonyl) .
  • IR : Confirm the presence of key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • Elemental analysis : Ensure <0.4% deviation between calculated and observed C, H, N, S content .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the triazole-thiazole scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation .
  • Target validation : Use molecular docking (AutoDock Vina) to compare binding poses with known inhibitors (e.g., triazole-thiazole derivatives show π-π stacking with Tyr-83 in EGFR kinase) .
  • Off-target profiling : Perform kinome-wide screening to identify unintended interactions .

Q. What strategies enhance the compound’s selectivity for specific biological targets?

  • Structure-activity relationship (SAR) studies :
    • Modify the propan-2-ylamino group to bulkier substituents (e.g., cyclopropyl) to reduce off-target binding .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve metabolic stability .
  • Prodrug design : Mask the carboxamide with ester groups to enhance cell permeability, followed by intracellular hydrolysis .

Q. How can environmental stability and degradation pathways be analyzed?

  • Environmental fate studies : Use HPLC-MS to monitor degradation in simulated sunlight (Xe lamp) and aquatic environments (pH 5–9) .
  • Metabolite identification : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-QTOF-MS for oxidative metabolites .
  • Ecotoxicity assessment : Daphnia magna acute toxicity tests (48-h LC₅₀) to evaluate ecological risks .

Methodological Notes

  • Experimental design : For biological assays, use randomized block designs with triplicate measurements to minimize batch effects .
  • Data analysis : Apply ANOVA with Tukey’s post hoc test for multi-group comparisons; report p-values <0.05 as significant .
  • Safety protocols : Handle the compound under fume hoods due to potential irritancy (refer to SDS for N-phenyl-thiadiazole analogs as guidance) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(propan-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide

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